{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a difluoroethyl group attached to the pyrazole ring and an isobutylamine moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazole derivatives is through the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions . The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents . The final step involves the attachment of the isobutylamine group through reductive amination or other suitable amination reactions .
Industrial Production Methods
Industrial production of pyrazole derivatives, including {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine, often employs continuous flow chemistry techniques to enhance reaction efficiency and scalability . These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . The presence of the difluoroethyl group enhances its stability and reactivity, while the isobutylamine moiety contributes to its biological activity .
Properties
Molecular Formula |
C10H18ClF2N3 |
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Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-8(2)5-13-6-9-3-4-15(14-9)7-10(11)12;/h3-4,8,10,13H,5-7H2,1-2H3;1H |
InChI Key |
FQJDPNAVGVAGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C=C1)CC(F)F.Cl |
Origin of Product |
United States |
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